![molecular formula C12H12N4OS B2432851 (Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 403644-08-6](/img/structure/B2432851.png)

(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

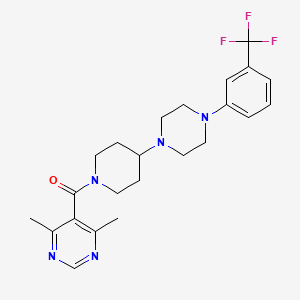

“(Z)-N’-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide” is a compound that incorporates a thiophene scaffold and nitrogen heterocyclic rings . It’s part of a new set of thiophen-2-ylmethylene-based derivatives that have been synthesized and evaluated for their biological efficiency .

Synthesis Analysis

The synthesis of these compounds involves the use of cyclohexan-1,4-dione and cyanoacetylhydrazine to produce a key precursor . This precursor is then used in various heterocyclization reactions to produce the final compound .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . This structure is influenced by long-range interactions .Chemical Reactions Analysis

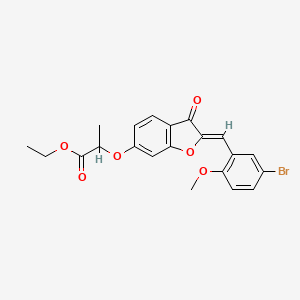

The chemical reactions involved in the synthesis of these compounds span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Wissenschaftliche Forschungsanwendungen

Anti-cancer Applications

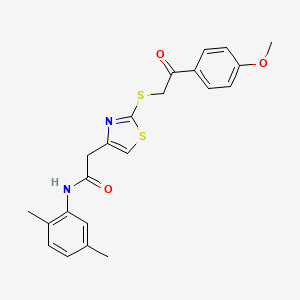

Tetrahydrobenzo[b]thiophene derivatives, structurally related to the queried compound, have been synthesized with the aim of obtaining molecules with anti-tumor activities and as kinase inhibitors. These compounds have shown significant in-vitro cytotoxic activity against various cancer cell lines and kinase inhibitions, demonstrating their potential as anticancer agents (Rafat M. Mohare et al., 2019). Moreover, derivatives incorporating the thiophene moiety have been developed as potent anti-tumor agents, with specific compounds exhibiting significant activities against hepatocellular carcinoma cell lines (S. M. Gomha et al., 2016).

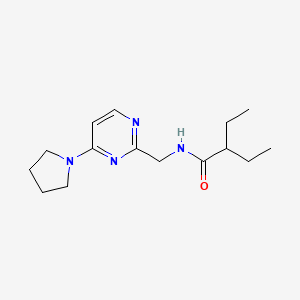

Antidepressant Activity

Pyrazole-1-carbothioamides, similar in structure to the queried compound, have been evaluated for their antidepressant activity, with certain derivatives showing significant potential as antidepressant medications (B. Mathew et al., 2014). This highlights the compound's potential application in developing new therapeutic agents for treating depression.

Antimicrobial and Antibacterial Applications

Novel derivatives based on the tetrahydrocyclopenta[c]pyrazole structure have been investigated for their microbial activities. Specifically, 3-methyl-2-pyrazolin-5-one derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their utility as antimicrobial agents (M. S. Mostafa et al., 2013). Additionally, pyrazoline derivatives have demonstrated promising in vitro antibacterial activities against a range of bacterial strains (M. Rani et al., 2014), further supporting the therapeutic potential of compounds within this class.

Synthesis and Chemical Applications

The literature also discusses the synthesis of various heterocyclic derivatives from compounds similar to the queried chemical, demonstrating the synthetic versatility and the potential for creating a wide array of biologically active compounds. This includes the development of compounds with potential anti-tumor, antibacterial, and antifungal activities, showcasing the broad application of these derivatives in medicinal chemistry and drug development (H. Shams et al., 2010).

Safety And Hazards

Zukünftige Richtungen

The future directions for these compounds involve further investigations into their impact on cell cycle and apoptosis induction potential in various cell lines . Additionally, their antimicrobial activity will be evaluated against a panel of Gram-positive and Gram-negative bacteria, yeast, and fungi .

Eigenschaften

IUPAC Name |

N-[(Z)-thiophen-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTNOJVNXRSZGT-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)NN=C2C(=O)N/N=C\C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)